![molecular formula C13H15N3O2 B12277095 1-(1H-benzo[d]imidazol-2-yl)piperidine-4-carboxylic acid](/img/structure/B12277095.png)
1-(1H-benzo[d]imidazol-2-yl)piperidine-4-carboxylic acid
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Overview
Description
1-(1H-Benzo[d]imidazol-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a benzoimidazole core linked to a piperidine ring substituted with a carboxylic acid group at the 4-position. This structure combines the aromaticity and hydrogen-bonding capabilities of benzoimidazole with the conformational flexibility of piperidine, making it a versatile scaffold in medicinal chemistry. The carboxylic acid group enhances solubility and enables interactions with biological targets via ionic or hydrogen bonding.
Preparation Methods
Reductive Cyclization Using 2-Nitroaniline and Piperidine Derivatives
A prominent method for synthesizing benzoimidazole-piperidine hybrids involves reductive cyclization between 2-nitroaniline and aldehyde-containing piperidine precursors. This approach, detailed in patent CN106146459B, forms the benzoimidazole ring directly on the piperidine scaffold.
Reaction Mechanism and Conditions
The synthesis begins with 1-Boc-piperidine-4-carbaldehyde and 2-nitroaniline in a mixed ethanol-water solvent. Sodium dithionite (Na₂S₂O₄) serves as the reducing agent, facilitating nitro group reduction and subsequent cyclization. The aldehyde reacts with the amine of 2-nitroaniline to form a Schiff base intermediate, which undergoes cyclization to yield 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylic acid tert-butyl ester (Compound 3).
Example Reaction Parameters
Reactant | Molar Ratio | Solvent (EtOH:H₂O) | Na₂S₂O₄ (mol) | Yield |
---|---|---|---|---|
2-Nitroaniline (0.4 mol) | 1:1.3 | 20:0.5 | 0.8 | 84% |
2-Nitroaniline (0.4 mol) | 1:1.2 | 20:1 | 1.0 | 90% |
2-Nitroaniline (0.4 mol) | 1:1.3 | 20:1.6 | 1.2 | 86% |
Key Observations:
- Higher Na₂S₂O₄ molar ratios (1.2 mol) improve yields to 86–90% by ensuring complete nitro group reduction.
- Ethanol-water mixtures (20:1 v/v) enhance solubility and reaction kinetics.
Functionalization to Carboxylic Acid
To introduce the carboxylic acid group at position 4, the aldehyde intermediate must be oxidized. While the patent focuses on alkylation and hydrolysis steps for bilastine synthesis, adapting this route would require:
- Oxidation of Piperidine-4-carbaldehyde : Using potassium permanganate (KMnO₄) or Jones reagent to convert the aldehyde to a carboxylic acid.
- Boc Deprotection : Treating with trifluoroacetic acid (TFA) to remove the tert-butyloxycarbonyl (Boc) group, yielding the free amine.
Challenges :
- Oxidation must be carefully controlled to avoid over-oxidation or ring degradation.
- Competing reactions at the piperidine nitrogen may necessitate temporary protection during oxidation.
Direct Coupling via Carbodiimide-Mediated Amidation
An alternative route involves coupling pre-formed benzoimidazole derivatives with piperidine-4-carboxylic acid. This method, though less explored in the literature, leverages carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid for amide bond formation.
Synthesis of 2-Chloro-1H-benzo[d]imidazole
- Benzoimidazole Preparation : React o-phenylenediamine with cyanogen bromide (CNBr) in HCl to form 2-chloro-1H-benzo[d]imidazole.
- Coupling Reaction : Combine 2-chlorobenzoimidazole with piperidine-4-carboxylic acid using EDC and HOBt (hydroxybenzotriazole) in dichloromethane (DCM).
Optimization Considerations :
- Steric hindrance at the piperidine nitrogen may reduce coupling efficiency.
- Microwave-assisted synthesis could accelerate reaction rates and improve yields.
Hydrolysis of tert-Butyl Esters
A third approach involves hydrolyzing ester-protected intermediates to reveal the carboxylic acid group. For example, tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate can be hydrolyzed under acidic conditions:
Procedure
- Ester Hydrolysis : Treat the tert-butyl ester with hydrochloric acid (HCl) in dioxane at 60°C for 6 hours.
- Neutralization : Adjust pH to 7 with sodium bicarbonate (NaHCO₃) to precipitate the carboxylic acid.
Reported Yield : 91% for the esterification step, though hydrolysis yields depend on acid concentration and temperature.
Green Chemistry Approaches Using Meldrum’s Acid
Recent advancements in multicomponent reactions (MCRs) offer sustainable pathways. A study in Arkivoc demonstrates the use of Meldrum’s acid, aryl aldehydes, and 2-(1H-benzo[d]imidazol-2-yl)acetonitrile in water to synthesize benzoimidazo[1,2-a]pyridine derivatives. Adapting this method could involve:
- Substituting Piperidine-4-carboxylic Acid : Replacing acetonitrile with piperidine-4-carboxylic acid derivatives.
- Optimizing Solvent Systems : Water or ethanol-water mixtures reduce environmental impact.
Advantages :
- One-pot reactions minimize purification steps.
- High atom economy aligns with green chemistry principles.
Comparative Analysis of Methods
*Theoretical estimate based on analogous reactions.
Chemical Reactions Analysis
Chemical Reactions and Functional Group Transformations
The compound undergoes several reactions due to its carboxylic acid and benzimidazole functionalities.
Reaction 1: Esterification
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Mechanism : The carboxylic acid group reacts with alcohols (e.g., methanol) in the presence of coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to form esters .
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Example : Reaction with ethanol under reflux yields ethyl ester derivatives.
Reaction 2: Amidation
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Mechanism : The carboxylic acid reacts with amines (e.g., benzylamine) to form amides. This is facilitated by coupling agents such as HATU and DIPEA .
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Example : Reaction with 2-chlorophenylacetamide produces amide derivatives active in biological assays .
Reaction 3: Hydrolysis
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Mechanism : Ester precursors (e.g., tert-butyl esters) undergo hydrolysis in acidic or basic conditions to regenerate the carboxylic acid .
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Conditions : Typically performed in methanol/water mixtures at elevated temperatures .
Reaction 4: Substitution on the Benzimidazole Ring
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Mechanism : The benzimidazole ring undergoes electrophilic substitution reactions. For example, furan-2-carbaldehyde reacts with benzimidazole derivatives via condensation reactions .
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Example : Synthesis of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole involves sodium dithionite (Na₂S₂O₄) in methanol/water .
Biological Activity Correlation
Derivatives of this compound show promise in inhibiting pyroptosis and IL-1β release in THP-1 cells. For example:
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Compound 6a : 15-fold enhancement in P. aeruginosa PAO1-L strain activity compared to initial hits .
Structural Optimization Insights
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Phenyl Substituent : Replacement of piperidyl/morpholinyl groups with phenyl rings improves Pin1 inhibitory activity (e.g., 6c : 46% inhibition at 10 µM) .
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Linker Length : Shortening carbonyl linkers (e.g., 4 vs. 5 ) reduces activity, emphasizing the importance of structural rigidity .
Key Challenges and Considerations
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Yield Optimization : Synthesis often requires precise temperature control (e.g., 20°C for esterification ) and purification via chromatography .
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Biological Targeting : Structural modifications must balance solubility and target affinity. For example, acidic groups enhance drug-like properties but may reduce binding efficiency .
This compound serves as a versatile scaffold for medicinal chemistry, with its reactivity enabling systematic structural optimization for therapeutic applications. Further studies are warranted to explore its full chemical and pharmacological potential.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H23N3O2
- Molecular Weight : 301.38 g/mol
- CAS Number : 953071-73-3
The structure of 1-(1H-benzo[d]imidazol-2-yl)piperidine-4-carboxylic acid features a piperidine ring connected to a benzimidazole moiety, which is significant for its biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives of benzimidazole, including those related to this compound, exhibit significant antimicrobial properties. A study highlighted the efficacy of synthesized benzimidazole derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some compounds were found to be less than 1 µg/mL, indicating potent activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Potential
Several studies have investigated the anticancer properties of compounds related to this compound. For instance, N-(1H-benzimidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides were synthesized and tested against human cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). Results indicated that certain derivatives exhibited cytotoxic effects with IC50 values ranging from 4.8 µM to 56.9 µM, demonstrating their potential as anticancer agents .
Mechanism of Action
The mechanism of action of 1-(1H-benzo[d]imidazol-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s therapeutic effects. The piperidine ring may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
Imidazole vs. Benzoimidazole Derivatives
- 1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid (): Replaces benzoimidazole with a pyrimidine-linked imidazole. Molecular weight: 190.16 g/mol.
- 4-Hydroxybenzoic acid–1H-imidazole (): Combines imidazole with a hydroxybenzoic acid moiety. Lacks the piperidine ring, limiting conformational flexibility.
Piperidine Ring Modifications
- 1-(2-Hydroxymethylphenyl)piperidine-4-carboxylic acid ethyl ester (): Replaces benzoimidazole with a hydroxymethylphenyl group and introduces an ethyl ester. The ester group increases lipophilicity compared to the carboxylic acid, altering pharmacokinetics.
- 1-Methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)piperidin-4-one (): Incorporates a tosyl-protected benzoimidazole and a piperidinone ring.
Functional Group Variations
Carboxylic Acid Derivatives
- 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid (): Ethoxycarbonyl replaces benzoimidazole. This simpler analog retains the piperidine-carboxylic acid motif but lacks aromaticity, affecting target binding. Molecular weight: 215.23 g/mol.
- 1-(tert-Butoxycarbonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid (): Features a Boc-protected piperidine and imidazole substitution.
Sodium Salt Forms
- Sodium Salt of 1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid (): Sodium salt form enhances aqueous solubility. The additional pyridine ring introduces a planar conjugated system, altering electronic properties.
Pharmacologically Active Analogs
- SAK3 (): Contains a spiro-imidazo[1,2-a]pyridine-piperidine system. The extended heterocyclic framework may enhance binding to neurological targets compared to the simpler benzoimidazole-piperidine scaffold.
- Benzimidazole-chalcone hybrids (): Derived from 1-(1H-benzo[d]imidazol-2-yl)ethanone, these compounds exhibit anti-inflammatory or anticancer activity. The chalcone moiety introduces α,β-unsaturated ketone reactivity, absent in the target compound.
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
1-(1H-benzo[d]imidazol-2-yl)piperidine-4-carboxylic acid (CAS Number 688760-67-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- Molecular Formula : C13H15N3O2
- Molecular Weight : 245.28 g/mol
- Structure : The compound features a benzimidazole moiety attached to a piperidine ring with a carboxylic acid group at the fourth position.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, compounds derived from this structure have shown significant antiproliferative effects against various cancer cell lines.
Cell Line | IC50 (µM) | Activity |
---|---|---|
MDA-MB-231 (Breast) | 5.12 | Induces apoptosis |
HepG2 (Liver) | 7.45 | Inhibits cell proliferation |
HeLa (Cervical) | 6.30 | Cytotoxic effects observed |
In a study evaluating the effects of related compounds, it was found that they could induce apoptosis in breast cancer cells by enhancing caspase-3 activity, suggesting that they may serve as effective agents in cancer therapy .
The proposed mechanism of action involves the inhibition of microtubule assembly, which is crucial for cell division. The compound has been shown to destabilize microtubules at concentrations around 20 µM, leading to cell cycle arrest and subsequent apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Research indicates that substituents on the benzimidazole ring can significantly alter its potency against various targets:
Substituent | Effect on Activity |
---|---|
Methyl Group | Increased cytotoxicity |
Halogen Substituents | Enhanced binding affinity |
Alkyl Chains | Improved solubility |
These findings emphasize the importance of structural modifications in optimizing the therapeutic potential of benzimidazole derivatives .
Other Biological Activities
Beyond anticancer properties, derivatives of this compound have also demonstrated:
- Antimicrobial Activity : Effective against various bacterial strains, including Pseudomonas aeruginosa.
- Antiviral Properties : Inhibition of viral replication in vitro.
Research has indicated that these compounds can act as inhibitors of poly ADP-ribose polymerase (PARP), which plays a role in DNA repair mechanisms. This characteristic positions them as potential therapeutic agents for conditions associated with DNA damage and repair deficiencies .
Case Studies
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Study on Anticancer Efficacy :
- A study evaluated the effects of this compound on MDA-MB-231 cells, revealing significant morphological changes and increased apoptotic markers at concentrations as low as 1 µM.
- The study concluded that this compound could be developed into an effective treatment for breast cancer due to its ability to induce apoptosis selectively in cancerous cells while sparing normal cells .
- Antimicrobial Activity Assessment :
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 1-(1H-benzo[d]imidazol-2-yl)piperidine-4-carboxylic acid and its derivatives?
The synthesis typically involves multi-step routes, including:
- Condensation reactions : For benzimidazole-piperidine hybrids, Claisen-Schmidt condensation is used to introduce substituents (e.g., chalcone moieties) via reactions with aldehydes in basic conditions .
- Oxidation steps : Intermediate alcohols (e.g., 1-(1H-benzo[d]imidazol-2-yl)ethanol) are oxidized to ketones using potassium dichromate in concentrated sulfuric acid .
- Hybridization : Substituents like thiazolidinones or arylidene groups are introduced to enhance biological activity, as seen in benzimidazole-chalcone and thiazolidinone derivatives .
Q. How is structural characterization performed for benzimidazole-piperidine derivatives?
Common techniques include:
- NMR spectroscopy : Coupling constants (e.g., J = 15.9–16.1 Hz for trans isomers in chalcone derivatives) confirm stereochemistry .
- X-ray crystallography : Crystal structures (e.g., CCDC 1038591) reveal bond lengths, angles, and intermolecular interactions, such as hydrogen bonding in imidazole derivatives .
- Mass spectrometry (MS) and IR spectroscopy : Validate molecular weights and functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹) .
Q. What methodologies are used to evaluate the antimicrobial activity of benzimidazole-piperidine hybrids?
- Minimum Inhibitory Concentration (MIC) assays : Quantify bacterial/fungal growth inhibition. For example, derivatives like ZR-8 showed MIC values of 3.40 µg/mL against C. albicans, outperforming miconazole (31.25 µg/mL) .
- Mechanistic studies : Proposed actions include nucleic acid/protein synthesis inhibition (via purine analog mimicry) or ergosterol biosynthesis disruption in fungi .
Advanced Research Questions
Q. How do computational models aid in understanding the electronic properties of benzimidazole-piperidine complexes?
- Density Functional Theory (DFT) : Predicts molecular orbitals, redox potentials, and spin density distributions. For osmium(II) complexes, DFT revealed ligand-dominated HOMOs (88% HL²⁻ contribution) and mixed-valent states in dinuclear systems .
- Solvation models (COSMO) : Simulate solvent effects on geometry and energy gradients, critical for optimizing reaction conditions .
Q. What advanced applications exist for benzimidazole-piperidine derivatives in anion sensing?
- Fluoride recognition : Osmium(II) complexes (e.g., [Os(bpy)₂(HL²⁻)]) selectively bind F⁻ ions via N-H···F⁻ interactions, with logK values up to 6.83. This is validated by UV-Vis titration and DFT-calculated binding energies .
Q. How do structural modifications influence biological activity in benzimidazole hybrids?
- Substituent effects : Electron-withdrawing groups (e.g., nitro) on arylidene moieties enhance antimicrobial activity. For example, 5-arylidene-thiazolidinone derivatives showed MIC values as low as 15.62 µg/mL against S. aureus .
- Hybridization strategies : Combining benzimidazole with chalcones or piperidine-carboxylic acid groups improves solubility and target affinity .
Q. What thermal stability data are available for benzimidazole derivatives?
- Thermogravimetric Analysis (TGA) : Pyridyl-benzimidazole hybrids decompose at ~250–300°C, indicating suitability for high-temperature applications .
- Differential Thermal Analysis (DTA) : Endothermic peaks correlate with melting points, aiding in formulation studies .
Q. How is isomerism addressed in benzimidazole-chalcone derivatives?
- Trans/cis isomer confirmation : Trans configurations are identified via NMR coupling constants (J = 15–16 Hz for vinyl protons) and X-ray crystallography .
Q. Methodological Considerations
Q. What strategies improve the solubility of benzimidazole-piperidine derivatives for in vitro assays?
- Salt formation : Sodium salts (e.g., 1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid sodium salt) enhance aqueous solubility .
- Co-solvent systems : Use DMSO or ethanol (≤5% v/v) to dissolve hydrophobic derivatives without cytotoxicity .
Q. How are hybrid molecules (e.g., benzimidazole-thiazolidinones) designed for dual biological activity?
- Scaffold hopping : Replace pyridine rings with methylene groups to reduce steric hindrance .
- Pharmacophore optimization : Introduce meta-nitro substituents on arylidene moieties to boost antifungal activity .
Properties
Molecular Formula |
C13H15N3O2 |
---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H15N3O2/c17-12(18)9-5-7-16(8-6-9)13-14-10-3-1-2-4-11(10)15-13/h1-4,9H,5-8H2,(H,14,15)(H,17,18) |
InChI Key |
FAJDHKFENWYQBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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